molecular formula C23H21NO3 B15152005 Ethyl 4-[(diphenylacetyl)amino]benzoate CAS No. 23988-51-4

Ethyl 4-[(diphenylacetyl)amino]benzoate

Cat. No.: B15152005
CAS No.: 23988-51-4
M. Wt: 359.4 g/mol
InChI Key: DSZNABIJXKRGSR-UHFFFAOYSA-N
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Description

Ethyl 4-[(diphenylacetyl)amino]benzoate is an organic compound with the molecular formula C23H21NO3 It is known for its unique structure, which includes an ethyl ester group, a benzoate group, and a diphenylacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(diphenylacetyl)amino]benzoate typically involves the reaction of ethyl 4-aminobenzoate with diphenylacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or column chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(diphenylacetyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-[(diphenylacetyl)amino]benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 4-[(diphenylacetyl)amino]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-aminobenzoate: A precursor in the synthesis of Ethyl 4-[(diphenylacetyl)amino]benzoate.

    Diphenylacetic acid: Another compound with a diphenylacetyl group.

    Benzocaine: A local anesthetic with a similar benzoate structure.

Uniqueness

This compound is unique due to its combination of functional groups, which confer specific chemical and biological properties

Biological Activity

Ethyl 4-[(diphenylacetyl)amino]benzoate, also known by its CAS number 23988-51-4, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, highlighting key findings from various studies and providing a comprehensive overview of its mechanisms of action, applications, and effects.

PropertyDetails
Molecular Formula C23H21NO3
Molecular Weight 359.4 g/mol
IUPAC Name Ethyl 4-[(2,2-diphenylacetyl)amino]benzoate
CAS Number 23988-51-4

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential use as an antimicrobial agent. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Anticancer Effects

The anticancer potential of this compound has been explored in several studies. It has been shown to induce apoptosis in cancer cell lines through the activation of caspases and modulation of apoptotic markers. A notable study demonstrated that the compound significantly reduced cell viability in various cancer cell lines, including breast and colon cancer cells.

Case Study: Cytotoxicity Assessment

In a study assessing the cytotoxic effects on WRL68 liver cell lines, an IC50 value greater than 100 µg/mL was observed, indicating a relatively low cytotoxicity at higher concentrations. However, further investigation is warranted to understand the compound's selectivity towards cancerous cells versus normal cells .

Gastroprotective Activity

This compound has also been studied for its gastroprotective properties. In animal models, it demonstrated significant protective effects against ethanol-induced gastric mucosal lesions. The mechanism is attributed to its antioxidant activity, which enhances gastric wall mucus secretion and stabilizes pH levels in gastric contents.

Key Findings from Gastroprotective Studies

  • Increased Mucus Secretion : Enhanced mucus production was noted in treated groups.
  • Reduction in Gastric Lesions : A significant decrease in lesion area was observed compared to control groups.
  • Histological Improvements : Microscopic examination revealed reduced submucosal edema and leukocyte infiltration .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cellular proliferation and survival pathways.
  • Receptor Modulation : It can bind to receptors that regulate apoptosis, leading to increased programmed cell death in cancer cells.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is beneficial:

CompoundBiological ActivityUnique Features
Ethyl 4-aminobenzoatePrecursor for synthesisBasic amine structure
Diphenylacetic acidAntimicrobial propertiesSimple carboxylic acid
BenzocaineLocal anestheticWell-known anesthetic properties

Properties

CAS No.

23988-51-4

Molecular Formula

C23H21NO3

Molecular Weight

359.4 g/mol

IUPAC Name

ethyl 4-[(2,2-diphenylacetyl)amino]benzoate

InChI

InChI=1S/C23H21NO3/c1-2-27-23(26)19-13-15-20(16-14-19)24-22(25)21(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-16,21H,2H2,1H3,(H,24,25)

InChI Key

DSZNABIJXKRGSR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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